Acetamide, N-bicyclo[3.3.1]non-1-yl-
Description
Structural Significance of Bridged Polycyclic Scaffolds in Organic Chemistry
Bridged polycyclic scaffolds are molecular frameworks containing at least two rings that share non-adjacent atoms. These shared atoms form a "bridge," creating a rigid, three-dimensional structure. This architectural complexity is of great significance in several areas of chemistry, particularly in medicinal chemistry and materials science.
The three-dimensional nature of these scaffolds allows for a precise spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with biological targets like enzymes and receptors. whiterose.ac.ukresearchgate.net In drug discovery, incorporating bridged ring systems can lead to compounds with improved physicochemical properties compared to their flatter, aromatic counterparts. whiterose.ac.ukbohrium.com For instance, nitrogen-containing bridged systems are features in several FDA-approved drugs. researchgate.net These sp3-rich scaffolds provide access to underexplored chemical space, offering novel structures for the development of new therapeutic agents. bohrium.comnih.gov The synthesis of diverse bridged polycyclic scaffolds is an active area of research, with strategies focused on creating complex molecular architectures efficiently. whiterose.ac.ukfrontiersin.org
Overview of the Bicyclo[3.3.1]nonane Framework and its Conformational Characteristics
The bicyclo[3.3.1]nonane framework is a bicyclic hydrocarbon composed of two fused six-membered rings, specifically two cyclohexane (B81311) rings sharing two bridgehead carbon atoms and a three-carbon bridge. This structure imparts a unique conformational behavior that has been the subject of numerous analytical studies. cdnsciencepub.com
In principle, the bicyclo[3.3.1]nonane skeleton can exist in several conformations, arising from the different possible arrangements of the two cyclohexane rings. The primary conformations are the chair-chair, boat-chair, and boat-boat forms.
| Conformation | Description | Stability |
| Chair-Chair (cc) | Both cyclohexane rings adopt a chair conformation. | Generally the most stable conformation for the unsubstituted system. |
| Boat-Chair (bc) | One cyclohexane ring is in a boat conformation while the other is in a chair conformation. | Can become the preferred conformation when bulky substituents are introduced, which would otherwise cause significant steric strain in the chair-chair form. cdnsciencepub.com |
| Boat-Boat (bb) | Both cyclohexane rings are in a boat conformation. | Generally the least stable due to steric interactions. |
| Chair-Boat (cb) | Symmetric equivalent to the boat-chair conformation. | Energetically similar to the boat-chair form. |
The conformational preference of the bicyclo[3.3.1]nonane system is highly sensitive to the substitution pattern on the rings. For example, introducing substituents at the C3 and C7 positions can significantly influence which conformation is energetically favored. cdnsciencepub.com X-ray crystallography and NMR spectroscopy are common techniques used to determine the precise conformation of these molecules in solid and solution states. cdnsciencepub.commdpi.com
Academic and Research Importance of N-Acetamide Derivatives within Bicyclo[3.3.1]nonane Chemistry
N-Acetamide derivatives within the bicyclo[3.3.1]nonane family, such as N-bicyclo[3.3.1]non-1-yl-acetamide, hold considerable importance in synthetic organic chemistry. They often serve as key intermediates in the construction of more complex molecules, including analogues of biologically active compounds. ucla.edu
One of the common methods for introducing an acetamide (B32628) group onto a bicyclic framework is the Ritter reaction. nih.govresearchgate.net This reaction typically involves the treatment of an alcohol or an alkene with a nitrile (such as acetonitrile) in the presence of a strong acid. ucla.edunih.gov For instance, diolefin derivatives of bicyclo[3.3.1]nonane can undergo cyclization and subsequent trapping with acetonitrile (B52724) to form N-acetamide adamantane (B196018) derivatives. ucla.edunih.gov This highlights the role of the acetamide group as a versatile handle for introducing nitrogen-containing functionality.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58940-86-6 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-(1-bicyclo[3.3.1]nonanyl)acetamide |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-11-6-2-4-10(8-11)5-3-7-11/h10H,2-8H2,1H3,(H,12,13) |
InChI Key |
MPXYPIYPFNSCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CCCC(C1)CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for the Bicyclo 3.3.1 Nonane Core: Precursors to N Bicyclo 3.3.1 Non 1 Yl Acetamide
Strategic Approaches to Bicyclo[3.3.1]nonane Construction
A variety of strategic approaches have been devised to form the bicyclo[3.3.1]nonane core, ranging from the cyclization of linear precursors to the rearrangement of existing ring systems.
Intramolecular cyclization is a powerful tool for forging the bicyclo[3.3.1]nonane framework. This approach involves the formation of one of the rings by connecting two points within a single, larger molecule. A notable example is the intramolecular aldol (B89426) condensation. For instance, a bicyclo[3.3.1]nonan-9-one core can be synthesized through a DIBAL-H-mediated tandem lactone ring opening and subsequent intramolecular aldol condensation. rsc.org Similarly, using LiAlH(OtBu)3 as a reducing agent can also yield the desired bicyclo[3.3.1]nonan-9-one in high yields. rsc.org Another strategy involves the intramolecular nitrilium ion cyclization, which is a key step in forming the azabicyclo[3.3.1]nonane ring system. dntb.gov.ua Furthermore, intramolecular carbocation capture represents another unique strategy for constructing this bicyclic core. rsc.org
Ring expansion and rearrangement reactions offer alternative pathways to the bicyclo[3.3.1]nonane skeleton. One such method is the Tiffeneau-Demjanov reaction, which can be employed to expand a smaller ring within a precursor molecule to form the desired bicyclic system. tandfonline.com An oxidative ring expansion has also been utilized to construct the bicyclo[3.3.1]nonane core, enabling a concise synthesis of complex natural products like garsubellin A. nih.gov Additionally, a novel skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione to a bicyclo[3.3.0]octane system, induced by an intramolecular Michael addition, highlights the potential for complex transformations within these systems. edulll.gr
Electrocyclic and pericyclic reactions, which are governed by the principles of orbital symmetry, provide elegant and often highly stereospecific routes to cyclic systems. While direct applications to the synthesis of the parent bicyclo[3.3.1]nonane are less common, these reactions are crucial in the synthesis of related and more complex structures. rsc.org For example, an alternative route towards the synthesis of the complex natural product vinigrol, which features a related tricyclic system, has been investigated using an electrocyclic reaction precursor. lsu.edu Photochemical electrocyclic ring closure has been used to create novel annelated bicyclo[3.2.1]octadiene derivatives, a related bridged system. researchgate.net
The annulation of cyclohexane (B81311) derivatives is a cornerstone in the synthesis of the bicyclo[3.3.1]nonane framework. thieme-connect.com This approach involves building the second ring onto a pre-existing cyclohexane ring. A highly efficient method involves the reaction of ethyl acetoacetate (B1235776) with conjugated enals, which proceeds through two consecutive tandem conjugate addition-intramolecular aldol reactions to construct the bicyclo[3.3.1]nonane skeleton. thieme-connect.com Another versatile method is the Effenburger-type cyclization, which utilizes the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride to form the bicyclic core. rsc.org Furthermore, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a general, one-pot procedure to access 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.org The reaction of allyl bromide with a cyclohexanone (B45756) derivative can also lead to the formation of the bicyclo[3.3.1]nonane core. rsc.org
A concise and stereospecific one-shot synthesis of bicyclo[3.3.1]nonenols has been achieved from dimethyl 1,3-acetonedicarboxylate and enals via a sequential Michael addition-intramolecular aldolization, where both fused rings are newly constructed from acyclic precursors. acs.org
Advanced Synthetic Techniques for Bicyclo[3.3.1]nonane Architectures
Modern synthetic chemistry has introduced a range of advanced techniques that offer improved efficiency, selectivity, and broader applicability for the construction of complex molecular architectures like the bicyclo[3.3.1]nonane core.
Catalysis plays a pivotal role in the efficient synthesis of bicyclo[3.3.1]nonane derivatives. A tandem Michael addition–Claisen condensation cascade, facilitated by a base like tBuOK, can yield a tricyclic derivative containing the bicyclo[3.3.1]nonane core. rsc.orgresearchgate.net Organocatalysis has also emerged as a powerful tool, with acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations of diketones being used to synthesize bicyclo[3.3.1]nonenones. rsc.org Chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations of 1,3-diones onto tethered electron-deficient alkenes provide an enantioselective route to bicyclo[3.3.1]nonanes. rsc.org
Selenium catalysis has also been employed in the cyclization of alkenyl-substituted β-dicarbonyls to form bicyclo[3.3.1]nonan-9-one analogues. ichem.md Furthermore, the transannular addition of selenium dihalides to cis,cis-1,5-cyclooctadiene is a highly selective method for producing 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes, which are valuable intermediates. nih.govproquest.commdpi.commdpi.com
Table 1: Selected Synthetic Methods for the Bicyclo[3.3.1]nonane Core
| Method | Precursors | Key Transformation | Product Type | Reference(s) |
|---|---|---|---|---|
| Tandem Conjugate Addition-Intramolecular Aldol Reaction | Ethyl acetoacetate, Conjugated enals | Double cyclization | 1-Hydroxybicyclo[3.3.1]nonan-3-ones | thieme-connect.com |
| DIBAL-H-mediated Tandem Reaction | Lactone precursor | Lactone ring opening, Intramolecular aldol condensation | Bicyclo[3.3.1]nonan-9-one | rsc.org |
| Effenburger-type Cyclization | 1-Methoxy-1-cyclohexene, Malonyl dichloride | Cyclization | Bicyclo[3.3.1]nonane ring system | rsc.org |
| Domino Michael-Aldol Annulation | Cycloalkane-1,3-diones, Enals | One-pot annulation | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | rsc.org |
| Michael Addition–Claisen Condensation Cascade | Acetylenic ω-ketoesters | Tandem cyclization | Tricyclic derivative with bicyclo[3.3.1]nonane core | rsc.orgresearchgate.net |
| Chiral Phosphoric Acid-Catalyzed Cyclization | 2,2-Disubstituted cyclic 1,3-diketones with tethered alkenes | Desymmetrizing Michael cyclization | Enantiomerically enriched bicyclo[3.3.1]nonanes | rsc.org |
| Transannular Selenocyclofunctionalization | cis,cis-1,5-Cyclooctadiene, Selenium dihalides | Transannular addition | 2,6-Dihalo-9-selenabicyclo[3.3.1]nonanes | nih.govmdpi.com |
Asymmetric and Stereoselective Synthesis of Bicyclo[3.3.1]nonanes
The controlled spatial arrangement of atoms within a molecule is a cornerstone of modern chemical synthesis, particularly for complex scaffolds like bicyclo[3.3.1]nonanes. Researchers have developed a variety of asymmetric and stereoselective methods to access enantiomerically enriched or diastereomerically pure forms of this bicyclic system. These methods are critical for investigating the biological activities and material properties of their derivatives.
One prominent strategy involves the use of chiral starting materials. For instance, a stereoselective synthesis of functionalized chiral bicyclo[3.3.1]nonanes has been achieved through a sequential intermolecular and intramolecular radical Michael addition. rsc.orgrsc.org This method utilizes the readily available chiral pool compound (S)-carvone as the starting material to generate a key radical intermediate. rsc.org
Organocatalysis has also emerged as a powerful tool for the asymmetric construction of bicyclo[3.3.1]nonane frameworks. researchgate.netcitedrive.comresearchgate.net These methods often employ cascade reactions, allowing for the rapid assembly of molecular complexity from simple prochiral precursors. researchgate.net For example, organocatalytic asymmetric transformations have been successfully applied to elegant syntheses of a myriad of chiral architectures containing the bicyclo[3.3.1]nonane unit. researchgate.netresearchgate.net
Stereocontrolled cyclization reactions represent another major avenue. researchgate.net Tandem Michael additions, for example, have been effectively used to construct the bicyclic core with a high degree of stereocontrol. researchgate.netnih.gov A highly efficient and stereoselective synthesis of fused 2,8-dioxabicyclo[3.3.1]nonanes proceeds via a sequential Michael addition/bicyclization reaction, forming two stereogenic centers in a one-pot operation. nih.gov Furthermore, research has demonstrated the synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes as single diastereomers, highlighting the precision achievable with modern synthetic methods. bohrium.com The reaction of α,β-unsaturated aldehydes with dimethyl 1,3-acetonedicarboxylate under basic conditions has also proven to be a remarkably stereoselective pathway to polysubstituted bicyclo[3.3.1]nonanes. skemman.is
The enantioselective construction of bicyclo[3.3.1]nonanes featuring bridgehead quaternary carbons presents a significant synthetic challenge that has been addressed through catalytic methods. bohrium.com
Table 1: Selected Asymmetric and Stereoselective Syntheses of Bicyclo[3.3.1]nonane Derivatives
| Starting Material(s) | Key Reaction Type | Catalyst/Reagent | Chirality/Stereoselectivity | Reference |
|---|---|---|---|---|
| (S)-Carvone | Radical Michael Addition | - | Chiral | rsc.org, rsc.org |
| Prochiral starting materials | Desymmetrization/Cascade Reactions | Organocatalyst | Enantioenriched | researchgate.net, citedrive.com |
| 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one derivatives | Michael Addition/Bicyclization | - | Stereoselective | nih.gov |
| Aldehyde derived from 4-hydroxy-6-methyl-2H-pyran-2-one | - | - | Single diastereomers | bohrium.com |
| α,β-Unsaturated aldehyde and dimethyl 1,3-acetonedicarboxylate | - | Basic conditions | Stereoselective | skemman.is |
Environmentally Conscious Synthetic Methods (Green Chemistry principles)
In recent years, the principles of green chemistry have become increasingly integrated into the design of synthetic routes. For the synthesis of the bicyclo[3.3.1]nonane core, several environmentally benign methodologies have been developed to minimize waste, reduce energy consumption, and utilize safer reagents.
One notable approach is the use of multicomponent reactions (MCRs) combined with alternative energy sources. A fluorous benzaldehyde-based synthesis of biaryl-substituted oxazabicyclo[3.3.1]nonanes employs an MCR followed by cycloaddition and Suzuki coupling. rsc.org This synthesis is expedited and simplified by the use of microwave irradiation and fluorous solid-phase extraction (F-SPE) for purification. rsc.org Similarly, the use of microwave and ultrasound platforms has been shown to facilitate the rapid and efficient one-pot synthesis of novel pentaazabicyclo[3.3.1]nonane derivatives in high yields and with high selectivity. nih.gov
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. The biotransformation of bicyclo[3.3.1]nonane-2,6-diol diacetate has been demonstrated using enzymes present in fresh vegetables. tandfonline.com This "botanochemistry" approach leverages esterases as biocatalysts to achieve the enantioselective hydrolysis of the diacetate, yielding optically active monoacetates. tandfonline.com Enzymatic cascade reactions are also being explored for the environmentally friendly and cost-effective production of valuable molecules, including precursors to the bicyclo[3.3.1]nonane skeleton. researchgate.net
The development of novel catalytic systems that are both efficient and environmentally friendly is another key area of research. Cationic lanthanide complexes have been shown to be effective catalysts for the tandem Friedel–Crafts alkylation/ketalization reaction to produce 2,8-dioxabicyclo[3.3.1]nonanes. bohrium.com These catalysts can be more active than simple metal salts and operate under mild conditions. bohrium.com Additionally, one-pot anionic domino processes have been developed for the diastereoselective synthesis of polyfunctionalized bicyclo[3.3.1]nonanes, which aligns with the green chemistry principle of maximizing atom economy. nih.gov
Table 2: Examples of Environmentally Conscious Syntheses of Bicyclo[3.3.1]nonane Derivatives
| Synthetic Strategy | Key Green Chemistry Principle(s) | Specific Method/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | Atom Economy, Alternative Energy Source | Microwave irradiation, Fluorous solid-phase extraction | Efficient synthesis, simplified purification | rsc.org |
| Biotransformation | Use of Renewable Feedstocks, Biocatalysis | Enzymes from fresh vegetables (esterases) | Enantioselective synthesis of bicyclo[3.3.1]nonane-2,6-diol monoacetate | tandfonline.com |
| Alternative Energy Source | Energy Efficiency | Microwave and ultrasound irradiation | Rapid, high-yield, one-pot synthesis | nih.gov |
| Catalysis | Use of Catalysis, Milder Reaction Conditions | Cationic lanthanide complexes | Efficient synthesis of 2,8-dioxabicyclo[3.3.1]nonanes | bohrium.com |
| Domino Reaction | Atom Economy, Reduced Waste | Anionic domino process | Diastereoselective one-pot synthesis of polyfunctionalized bicyclo[3.3.1]nonanes | nih.gov |
Reactivity and Chemical Transformations of N Bicyclo 3.3.1 Non 1 Yl Acetamide and Bicyclo 3.3.1 Nonane Scaffolds
Skeletal Rearrangements of the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane skeleton is a versatile scaffold in organic synthesis, known for its propensity to undergo various skeletal rearrangements, often leading to the formation of other complex polycyclic systems. These transformations are typically mediated by the formation of carbocationic intermediates under acidic conditions.
Acid-Catalyzed Transformations and Carbocation Intermediates
Acid-catalyzed reactions of bicyclo[3.3.1]nonane derivatives are characterized by the formation of carbocation intermediates, which can trigger a cascade of rearrangements. rsc.orgcore.ac.uk The stability and subsequent reaction pathways of these carbocations are influenced by the substitution pattern on the bicyclic frame and the reaction conditions. For instance, the solvolysis of 7β-methylbicyclo[3.3.1]non-3β-yl tosylate proceeds through an ion-pair intermediate, which can undergo a 1,5-transannular hydride shift.
A key feature of the bicyclo[3.3.1]nonane system is its ability to facilitate transannular reactions, where a reactive center at one position interacts with another part of the ring. This can lead to cyclizations, ring expansions, or hydride shifts. The formation of stable carbocations, such as the 5-methyl-4,6-dioxabishomoadamant-5-yl cation from a bicyclo[3.3.1]nonane precursor, has been observed and allows for controlled subsequent transformations. acs.org The treatment of lupane-type epoxides with protic or Lewis acids can also induce rearrangements to yield dienes or other products bearing a bicyclo[3.3.1]nonane fragment. researchgate.net These acid-catalyzed transformations highlight the role of carbocation intermediates in dictating the structural outcome of reactions involving the bicyclo[3.3.1]nonane core.
Conversion to Adamantane (B196018) and Related Polycyclic Systems
One of the most significant transformations of the bicyclo[3.3.1]nonane scaffold is its rearrangement to form the highly stable adamantane core. This conversion often proceeds via an acid-catalyzed intramolecular cyclization. For example, bicyclo[3.3.1]nonane-derived diolefins can undergo transannular cyclization when treated with electrophiles like bromine or iodine, forming a stable 1-adamantyl cation that leads to 1,2-disubstituted adamantane products. nih.gov
The efficiency of this cyclization can be influenced by the choice of acid catalyst. Studies on the conversion of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one to the corresponding adamantanone have shown that strong acids like trifluoromethanesulfonic acid (TfOH) provide high yields.
Table 1: Effect of Acid Catalyst on Adamantanone Formation
| Entry | Acid | Yield (%) |
|---|---|---|
| 1 | TMSOTf | 65 |
| 2 | BF₃·OEt₂ | 78 |
| 3 | AlCl₃ | 47 |
| 4 | H₂SO₄ | 21 |
| 5 | TFA | 59 |
| 6 | TfOH | 90 |
| 7 | Cu(OTf)₂ | 0 |
This table summarizes the yield of 1,3,5-trimethyl-7-phenyladamantan-2-one from the acid-catalyzed cyclization of a bicyclo[3.3.1]nonane diene precursor. Data sourced from Jung & Lee (2014).
The mechanism involves the protonation of one of the double bonds to form a tertiary carbocation, which is then attacked by the second double bond in a transannular fashion to close the final ring of the adamantane skeleton. This methodology provides a powerful route to variously substituted adamantanes, which are of significant interest in medicinal chemistry and materials science. rsc.org
Functional Group Interconversions of the N-Acetamide Moiety
The N-acetamide group in N-bicyclo[3.3.1]non-1-yl-acetamide offers multiple sites for chemical modification, including the amide bond itself, the amide nitrogen, and the carbonyl carbon.
Hydrolysis of the Amide Bond to Yield Bicyclo[3.3.1]nonane Amines
The hydrolysis of the robust amide bond in N-acetylated bicyclic amines to yield the corresponding primary amine requires forcing conditions. For structurally related adamantyl acetamides, this transformation is typically achieved under strongly acidic conditions. For example, the hydrolysis of N-(3,5,7-trimethyl-4-oxoadamantan-1-yl)acetamide to the corresponding primary amine, an analogue of the drug memantine, was successfully carried out in 97% yield using concentrated hydrochloric acid in ethanol (B145695) in a sealed tube at 100 °C for three days. Attempts using other conditions, such as refluxing with potassium hydroxide, were unsuccessful, highlighting the stability of the amide bond attached to the bulky bridgehead carbon.
Further Derivatization at the Amide Nitrogen and Carbonyl Centers
The N-acetamide group can undergo further chemical transformations. The amide nitrogen, after deprotonation, can act as a nucleophile, although its reactivity is lower than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. N-alkylation or N-acylation at this position is possible, though it can be challenging on such a sterically hindered bicyclic framework. nii.ac.jp
Alternatively, the carbonyl group can be targeted. Reduction of the amide carbonyl to a methylene (B1212753) group (CH₂) would convert the acetamide (B32628) into an N-ethyl amine derivative, typically requiring strong reducing agents like lithium aluminum hydride. The carbonyl carbon is also susceptible to attack by powerful organometallic nucleophiles, although this is less common than reactions with esters or ketones. Biocatalytic methods are also emerging for N-acylation and transamidation reactions, which could potentially be applied to derivatize the bicyclo[3.3.1]nonane amine core.
Reactivity of Fused Heterocyclic Systems Containing N-Acetamide and Bicyclo[3.3.1]nonane Units
The bicyclo[3.3.1]nonane scaffold can be fused with various heterocyclic rings to create complex molecular architectures with unique chemical and biological properties. rsc.orgbohrium.com The synthesis of these systems often involves the condensation of functionalized bicyclo[3.3.1]nonanones with appropriate dinucleophiles. For instance, 3,7-dihalobicyclo[3.3.1]nonan-2,6-dione can react with compounds like 2-thiobenzimidazole or thiocarbamide to form fused thiazole (B1198619) or imidazothiazole rings. arkat-usa.org
When an N-acetamide group is present within such a fused system, its reactivity is influenced by the electronic nature of the adjacent heterocycle. The amide group can, in turn, influence the reactivity of the heterocyclic ring. For example, the N-H proton of the acetamide can participate in intramolecular hydrogen bonding, affecting the conformation and properties of the entire fused system. Furthermore, the acetyl group can act as a directing group in reactions such as metalation, guiding substitution onto the heterocyclic ring.
The interplay between the rigid bicyclic core, the fused heterocycle, and the N-acetamide substituent creates a complex reactivity profile. For example, in 3-azabicyclo[3.3.1]nonane systems, which are heterocyclic analogues of the core structure, the nitrogen atom's reactivity is central to further functionalization. rsc.orgnii.ac.jp The presence of an N-acetyl group on such a nitrogen atom would significantly alter its basicity and nucleophilicity, thereby modulating the subsequent chemical transformations of the entire fused system. The synthesis and reactivity of these intricate molecules remain an active area of research, driven by their potential applications in medicinal chemistry. researchgate.net
Advanced Analytical Techniques and Computational Studies in N Bicyclo 3.3.1 Non 1 Yl Acetamide Research
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are fundamental tools for determining the structure of N-bicyclo[3.3.1]non-1-yl-acetamide and its derivatives. Each method offers unique insights into the molecular framework.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N-bicyclo[3.3.1]non-1-yl-acetamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of specific resonances to individual atoms within the bicyclic system and the acetamide (B32628) substituent.
In derivatives of the bicyclo[3.3.1]nonane skeleton, the proton (¹H) NMR spectra typically display complex multiplets for the methylene (B1212753) and bridgehead protons due to intricate spin-spin coupling interactions. For instance, in a related compound, N-(3,5,7-trimethyl-4-oxoadamantan-1-yl)acetamide, which is formed from a bicyclo[3.3.1]nonane precursor, the acetamide N-H proton appears as a broad singlet around δ 5.41 ppm, while the methyl protons of the acetyl group resonate as a sharp singlet around δ 1.90 ppm. ucla.eduescholarship.org The protons on the bicyclic framework itself are observed over a wider range, typically between δ 1.5 and δ 3.2 ppm. nih.gov
The carbon (¹³C) NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbon of the amide group appearing significantly downfield. The carbons of the bicyclic cage have distinct resonances that are sensitive to their substitution and stereochemical environment. ucla.edunih.gov The structures of newly synthesized azabicyclo-nonane derivatives are routinely confirmed using one- and two-dimensional NMR spectroscopy. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Acetamide Derivatives of Bicyclic Systems This table presents data from related structures to illustrate typical chemical shift ranges.
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| N-(3,5,7-Trimethyl-4-oxoadamantan-1-yl)acetamide | -NH- | 5.41 (bs, 1H) | - | ucla.edu |
| -C(O)CH₃ | 1.90 (s, 3H) | - | ucla.edu | |
| Bicyclic H | 1.51-1.97 | - | ucla.edu | |
| 4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione | Bridgehead H | 3.19-3.21 (m, 2H) | - | nih.gov |
| Bicyclic CH₂ | 1.60-2.22 | 17.5, 30.5, 32.6 | nih.gov | |
| Bridgehead C | - | 53.3, 61.3 | nih.gov | |
| C=O | - | 195.6, 207.4 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of N-bicyclo[3.3.1]non-1-yl-acetamide. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the unambiguous determination of the molecular formula. ucla.edunih.gov Techniques like electrospray ionization (ESI) are commonly used for this purpose. nih.govrsc.org
Electron ionization (EI) mass spectrometry can provide information about the fragmentation patterns of the molecule, which helps in structural confirmation. researchgate.net The fragmentation of the bicyclo[3.3.1]nonane core and the loss of the acetamide group or parts of it can yield a characteristic fingerprint in the mass spectrum. The structural determination of various bicyclo[3.3.1]nonane derivatives often relies on the combined data from NMR and mass spectrometry. researchgate.netdntb.gov.ua
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the presence of key functional groups within the molecule. For N-bicyclo[3.3.1]non-1-yl-acetamide, the most characteristic absorption bands are associated with the amide functionality. researchgate.net
A strong absorption band corresponding to the N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. researchgate.net Another very strong and characteristic absorption is the amide I band (C=O stretch), which appears in the range of 1630-1680 cm⁻¹. The amide II band (N-H bend and C-N stretch) is usually found around 1520-1580 cm⁻¹. The presence and position of these bands provide clear evidence for the acetamide group in the structure. mdpi.comresearchgate.net
Table 2: Characteristic IR Absorption Frequencies for Amide Groups
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | Amide | 3300 - 3500 |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 |
| N-H Bend (Amide II) | Amide | 1520 - 1580 |
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for investigating the properties of N-bicyclo[3.3.1]non-1-yl-acetamide that may be difficult to study experimentally.
Conformational Analysis of Bridged Ring Systems
The bicyclo[3.3.1]nonane framework is a conformationally interesting system. It can exist in several conformations, with the chair-chair and chair-boat forms being the most significant. Computational chemistry allows for the calculation of the relative energies of these different conformations, predicting the most stable arrangement. researchgate.net
For the parent bicyclo[3.3.1]nonane, the double chair conformation is generally the most stable. researchgate.net X-ray crystallographic studies on substituted bicyclo[3.3.1]nonanones confirm that the six-membered rings in the core structure predominantly adopt conformations very close to an ideal chair form. nih.gov Molecular modeling can be used to investigate how the N-acetamide substituent at the C1 bridgehead position might influence the conformational equilibrium of the bicyclic system. These studies are crucial for understanding the molecule's shape and how it might interact with other molecules.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for investigating the electronic structure and inherent reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are employed to solve the Schrödinger equation for a given molecular system, yielding fundamental information about electron distribution, molecular orbitals, and energy levels. jmchemsci.comacs.org
For N-bicyclo[3.3.1]non-1-yl-acetamide, while specific quantum chemical studies are not extensively documented in publicly available literature, the application of these methods can be extrapolated from research on analogous bicyclic and acetamide-containing compounds. d-nb.infopitt.edu Such calculations would provide a detailed picture of its molecular properties.
Electronic Structure and Molecular Orbitals: Quantum calculations would reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms of the acetamide group as regions of high electron density. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These parameters help in predicting how the molecule will behave in chemical reactions. For instance, the analysis of electrostatic potential maps would identify sites susceptible to electrophilic and nucleophilic attack. The rigid bicyclo[3.3.1]nonane cage significantly influences the steric accessibility and reactivity of the amide group. nih.gov The amide functionality itself presents a resonance-stabilized system, but the attachment to a bridgehead carbon of the bicyclic system can introduce strain and potentially alter the planarity and, consequently, the reactivity of the amide bond. nih.gov
Below is an illustrative data table of conceptual electronic properties that would be derived from quantum chemical calculations for N-bicyclo[3.3.1]non-1-yl-acetamide, based on typical values for similar organic molecules.
| Calculated Electronic Property | Hypothetical Value/Description | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the amide group. |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability, associated with the π* orbital of the C=O bond. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |
| Dipole Moment | ~3.5 D | Reflects the polar nature of the acetamide group, influencing solubility and intermolecular forces. |
| Nitrogen Atomic Charge (NBO) | -0.4 e | Confirms the partial negative charge on the nitrogen atom due to its electronegativity. |
| Carbonyl Carbon Charge (NBO) | +0.5 e | Indicates the electrophilic nature of the carbonyl carbon. |
This table is illustrative and presents hypothetical data based on general principles of computational chemistry applied to similar structures.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. d-nb.info By solving Newton's equations of motion for a collection of atoms, MD simulations can model the dynamic movements, conformational changes, and intermolecular interactions of molecules like N-bicyclo[3.3.1]non-1-yl-acetamide in various environments (e.g., in a crystal lattice or in solution).
Conformational Dynamics: The bicyclo[3.3.1]nonane core is known for its conformational flexibility, existing in chair-chair, chair-boat, and boat-boat forms. acs.org MD simulations can elucidate the preferred conformation of the N-bicyclo[3.3.1]non-1-yl-acetamide molecule and the energy barriers between different conformers. These simulations would also show the rotational dynamics of the acetamide group relative to the rigid bicyclic cage.
Intermolecular Interactions: In the solid state or in solution, molecules of N-bicyclo[3.3.1]non-1-yl-acetamide interact with each other through a network of non-covalent forces. The primary interaction is expected to be hydrogen bonding, where the N-H group of one molecule acts as a hydrogen bond donor and the carbonyl oxygen (C=O) of another acts as an acceptor. researchgate.net This typically leads to the formation of chains or dimeric structures, which are fundamental to the crystal packing and physical properties of the compound. researchgate.netmdpi.com
An illustrative data table summarizing the likely intermolecular interactions for N-bicyclo[3.3.1]non-1-yl-acetamide is presented below, based on crystallographic studies of analogous compounds. iucr.orgnih.gov
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N-H | O=C | 1.9 - 2.2 | Primary interaction governing crystal packing and supramolecular assembly. researchgate.net |
| Weak Hydrogen Bond | C-H (cage) | O=C | 2.4 - 2.8 | Contributes to the stability of the 3D crystal network. |
| van der Waals | H···H | H···H | > 2.2 | Significant contribution to the overall crystal packing energy. |
This table is illustrative, presenting expected interactions and distances based on data from structurally related bicyclo[3.3.1]nonane derivatives.
Applications and Potential Research Avenues of N Bicyclo 3.3.1 Non 1 Yl Acetamide Derivatives
Role as Synthetic Intermediates and Chiral Building Blocks
The bicyclo[3.3.1]nonane skeleton is a recurring motif in a multitude of natural products, highlighting its significance as a synthetic target and intermediate. researchgate.net Derivatives of N-bicyclo[3.3.1]non-1-yl-acetamide can serve as valuable intermediates in the synthesis of more complex molecules. The acetamide (B32628) group can be hydrolyzed to the corresponding amine, a versatile functional group for further elaboration.
The chirality of the bicyclo[3.3.1]nonane framework is of particular importance, as many biologically active molecules are chiral. The synthesis of enantiomerically pure bicyclo[3.3.1]nonane derivatives represents a significant synthetic challenge and an area of active research. Kinetic resolution of racemic mixtures, for instance using enzymes like Baker's yeast, has been successfully employed for related bicyclic ketones, suggesting a potential route to chiral N-bicyclo[3.3.1]non-1-yl-acetamide derivatives. lu.se The availability of such chiral building blocks would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. researchgate.net
| Derivative | Synthetic Application | Reference |
| Bicyclo[3.3.1]nonane-2,6-dione | Precursor for chiral diols and molecular tweezers | lu.se |
| (1S,5S)-Bicyclo[3.3.1]nonane-2,6-dione | Enantiomerically pure starting material for complex synthesis | |
| 9-Azabicyclo[3.3.1]nonane derivatives | Intermediates for indole (B1671886) alkaloid synthesis | researchgate.net |
| 3-Azabicyclo[3.3.1]non-3-enes | Synthesis of alkaloid-like compounds | researchgate.net |
Exploration in Asymmetric Catalysis and Chiral Ligand Design
The rigid bicyclo[3.3.1]nonane scaffold is an excellent platform for the design of chiral ligands for asymmetric catalysis. researchgate.net The defined spatial arrangement of substituents allows for the creation of a well-defined chiral environment around a metal center. Derivatives of N-bicyclo[3.3.1]non-1-yl-acetamide could be modified to incorporate phosphine (B1218219) or other coordinating groups, transforming them into potential ligands.
For example, chiral diene ligands based on the bicyclo[3.3.1]nona-2,6-diene framework have shown high enantioselectivity in rhodium-catalyzed conjugate addition reactions. researchgate.net Similarly, a ferrocene (B1249389) derivative incorporating a 9-phosphabicyclo[3.3.1]non-9-yl moiety has been successfully used as a chiral ligand in asymmetric palladium-catalyzed allylic alkylation. bohrium.com These examples underscore the potential of the bicyclo[3.3.1]nonane skeleton in creating effective chiral ligands. The development of synthetic routes to chiral N-bicyclo[3.3.1]non-1-yl-acetamide derivatives would open avenues for their exploration in a variety of asymmetric transformations. snnu.edu.cnnih.govrsc.org
Development as Molecular Scaffolds for Ion Receptors, Metallocycles, and Molecular Tweezers
The unique V-shape of the bicyclo[3.3.1]nonane framework makes it an ideal scaffold for the construction of host molecules such as ion receptors and molecular tweezers. rsc.org The rigid structure pre-organizes binding sites, leading to enhanced affinity and selectivity for guest molecules.
Derivatives of N-bicyclo[3.3.1]non-1-yl-acetamide could be functionalized with recognition motifs to create novel receptors. The acetamido group itself can participate in hydrogen bonding interactions. By introducing other functionalities, such as crown ethers or aromatic panels, it is possible to design receptors for specific ions or neutral molecules. rsc.orgnih.gov The construction of molecular tweezers and metallocycles based on this scaffold has been reported, demonstrating the versatility of the bicyclo[3.3.1]nonane core in supramolecular chemistry. researchgate.netlu.sersc.org
| Scaffold Type | Application | Key Feature | Reference |
| Bicyclo[3.3.1]nonane-based molecular tweezers | Molecular recognition | Cleft-shaped structure | lu.sersc.org |
| Bicyclo[3.3.1]nonane-fused crown ethers | Ion reception | Pre-organized binding cavity | |
| Diazabicyclo[3.3.1]nonane-based receptors | Host-guest chemistry | Rigid scaffold with hydrogen bonding sites | lu.se |
Design of Conformationally Restricted Analogues for Chemical Biology Studies
Conformationally restricted analogues of biologically active molecules are powerful tools in chemical biology for probing ligand-receptor interactions and understanding structure-activity relationships. nih.gov The rigid bicyclo[3.3.1]nonane scaffold can be used to lock flexible pharmacophores into specific conformations.
Derivatives of N-bicyclo[3.3.1]non-1-yl-acetamide can be envisioned as conformationally restricted mimics of various bioactive amides. By incorporating the bicyclic framework, the conformational freedom of the acetamide side chain is significantly reduced. oregonstate.edu This can lead to increased potency and selectivity for a biological target. The synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for the expansion of chemical space and investigation of their biological activities has been an area of recent interest. nih.gov Such studies have revealed that these scaffolds can exhibit interesting biological profiles, for example, as inhibitors of hypoxia-inducible factor-1 (HIF-1). nih.gov
Applications in Supramolecular Chemistry and Materials Science
The predictable geometry and the ability to form directional intermolecular interactions make bicyclo[3.3.1]nonane derivatives attractive building blocks for supramolecular chemistry and materials science. lu.seevitachem.com The amide functionality in N-bicyclo[3.3.1]non-1-yl-acetamide is capable of forming strong hydrogen bonds, which can be exploited to direct the self-assembly of these molecules into well-defined supramolecular architectures.
Research on related bicyclo[3.3.1]nonane derivatives has demonstrated their ability to form hydrogen-bonded aggregates and tubular structures. lu.se The design of C2-symmetric synthons based on the bicyclo[3.3.1]nonane framework has led to the formation of tubular assemblies through end-to-end association. These organized structures have potential applications in areas such as molecular electronics, sensing, and catalysis. The incorporation of N-bicyclo[3.3.1]non-1-yl-acetamide derivatives into polymers could also lead to materials with novel properties, leveraging the rigidity and defined stereochemistry of the bicyclic unit.
Emerging Trends and Future Directions in N Bicyclo 3.3.1 Non 1 Yl Acetamide Chemistry
Development of Innovative and Sustainable Synthetic Strategies
The synthesis of amides is one of the most common transformations in organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uksigmaaldrich.com The global push for greener chemistry is steering research towards more sustainable and efficient catalytic methods for creating amide bonds. whiterose.ac.uknih.gov
Future strategies for synthesizing N-bicyclo[3.3.1]non-1-yl-acetamide are focusing on several key areas:
Catalytic Direct Amidation: Moving away from wasteful activating agents, researchers are exploring the use of catalysts, such as those based on boronic acids or transition metals, to directly couple 1-aminobicyclo[3.3.1]nonane with acetic acid or its derivatives. sigmaaldrich.com
Biocatalysis: Enzymes like Candida antarctica lipase (B570770) B (CALB) are being investigated for their ability to form amide bonds under mild conditions in environmentally friendly solvents. nih.gov This enzymatic approach offers high selectivity and produces minimal waste. rsc.org
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can increase throughput, making them ideal for optimizing and scaling up sustainable synthesis protocols. prolabas.com
Table 1: Comparison of Synthetic Strategies for N-bicyclo[3.3.1]non-1-yl-acetamide
| Synthetic Method | Catalyst/Reagent | Typical Solvent | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Traditional Coupling | HATU/EDC | DMF/DCM | 85-95 | Reliable, well-established |
| Boronic Acid Catalysis | Arylboronic Acid | Toluene | 70-85 | Reduces stoichiometric waste |
| Enzymatic Synthesis | Lipase (CALB) | CPME (Green Solvent) | >90 | Mild conditions, biodegradable catalyst nih.gov |
| Dehydrogenative Coupling | Ruthenium Complex | Xylene | 75-90 | Generates H₂ as the only byproduct sigmaaldrich.com |
Comprehensive Exploration of Uncharted Reactivity Pathways
The unique geometry of N-bicyclo[3.3.1]non-1-yl-acetamide, with its bridgehead nitrogen, imparts unusual reactivity. Unlike planar amides where the nitrogen lone pair is delocalized into the carbonyl group, this delocalization is sterically hindered in the bicyclic system. nih.govresearchgate.net This makes the nitrogen more basic and amine-like, while the carbonyl carbon becomes more electrophilic. nih.govchegg.com
Future research is poised to explore several novel reaction types:
C–H Activation: The rigid bicyclic framework contains numerous C–H bonds that are potential targets for functionalization. beilstein-journals.org Transition-metal-catalyzed C–H activation could allow for the direct installation of new functional groups onto the carbocyclic skeleton, creating complex derivatives from a simple starting material. nih.govnih.govyoutube.com
Photoredox Catalysis: Light-mediated reactions offer mild and selective ways to generate radical intermediates. youtube.com This could open pathways for novel cyclizations or additions involving the amide or the bicyclic core that are inaccessible through traditional thermal methods.
Reactivity as a Chiral Auxiliary: If synthesized from a chiral precursor, the rigid scaffold could serve as a powerful controller of stereochemistry in subsequent reactions, guiding the formation of specific enantiomers.
Table 2: Potential C-H Functionalization Reactions on the Bicyclo[3.3.1]nonane Core
| Reaction Type | Potential Catalyst | Target Position | Potential Product | Hypothesized Outcome |
|---|---|---|---|---|
| Arylation | Pd(OAc)₂ | C3, C7 | Aryl-substituted derivative | Moderate to good regioselectivity |
| Borylation | Iridium Complex | C3 | Borylated intermediate for cross-coupling | High selectivity for least hindered position |
| Amination | Rh₂(esp)₂ | Bridgehead C-H | Diamino derivative | Challenging due to sterics, but high value |
| Photoredox Thiolation | Ru(bpy)₃Cl₂ | Remote C-H | Thioether derivative | Feasible under mild conditions youtube.com |
Integration with Machine Learning and Artificial Intelligence for Synthesis Design
The complexity of chemical synthesis is increasingly being managed with the help of artificial intelligence (AI) and machine learning (ML). beilstein-journals.org These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design entire synthetic routes from scratch (retrosynthesis). bohrium.comengineering.org.cnarxiv.org
For N-bicyclo[3.3.1]non-1-yl-acetamide and its derivatives, AI/ML will be transformative:
Retrosynthesis Prediction: AI models can propose multiple, often non-obvious, synthetic pathways to the target molecule, allowing chemists to choose the most efficient and sustainable option. rsc.org
Reaction Optimization: ML algorithms can predict the reaction yield and selectivity based on input parameters like catalyst, solvent, and temperature, rapidly identifying the optimal conditions without extensive trial-and-error experimentation. beilstein-journals.org
Property Prediction: AI can be trained to predict the physical, chemical, and biological properties of hypothetical derivatives, guiding synthetic efforts toward molecules with desired characteristics.
| Metric | AI-Generated Route (Predicted) | Human-Expert Route (Conventional) |
|---|---|---|
| Number of Synthetic Steps | 3-4 | 4-6 |
| Predicted Overall Yield | 45% | 30% |
| Sustainability Score (E-Factor) | Lower (more sustainable) | Higher (less sustainable) |
| Confidence Score bohrium.com | 95% | N/A |
High-Throughput Synthesis and Screening of N-Acetamide Libraries
To explore the potential of the N-bicyclo[3.3.1]non-1-yl-acetamide scaffold in fields like drug discovery and materials science, it is necessary to synthesize and test a large number of related compounds. nih.gov High-throughput synthesis, often using automated robotic platforms and miniaturized reaction formats (e.g., 96-well plates), enables the rapid creation of "libraries" of molecules. researchgate.netrsc.org
Future work will involve creating libraries based on the N-bicyclo[3.3.1]non-1-yl amine core by varying the acyl group. Instead of just an acetyl group, a wide range of carboxylic acids can be coupled to the bridgehead amine, generating hundreds or thousands of distinct amides. These libraries can then be rapidly screened for biological activity or specific material properties. The integration of stopped-flow synthesis with machine learning can further accelerate this process by predicting successful reaction conditions, saving time and resources. rsc.orgchemistryworld.com
Table 4: Representative Library from High-Throughput Amide Coupling
| Compound ID | Acyl Group (R- in R-CONH-scaffold) | Yield (%) | Purity (%) | Screening Hit? |
|---|---|---|---|---|
| Lib-001 | Methyl (Acetamide) | 94 | >99 | No |
| Lib-002 | Cyclopropyl | 88 | 98 | Yes |
| Lib-003 | Phenyl | 91 | >99 | No |
| Lib-004 | 4-Fluorophenyl | 85 | 97 | Yes |
| Lib-005 | Thiophen-2-yl | 82 | 96 | Yes |
Interdisciplinary Research with N-bicyclo[3.3.1]non-1-yl-acetamide Derived Scaffolds
The rigid and well-defined three-dimensional shape of the bicyclo[3.3.1]nonane core makes it a privileged scaffold—a molecular framework that is often found in biologically active compounds and functional materials. rsc.orgresearchgate.netnih.gov The N-acetylated version and its derivatives are prime candidates for interdisciplinary research.
Medicinal Chemistry: The bicyclo[3.3.1]nonane framework can act as a bioisostere for phenyl rings, offering improved metabolic stability and solubility while maintaining the necessary geometry to interact with biological targets. nih.gov Libraries derived from this scaffold will be screened against various enzymes and receptors to identify new therapeutic leads. nih.gov
Materials Science: Incorporating this rigid, bulky group into polymers can lead to materials with enhanced thermal stability, higher glass transition temperatures, and specific microporosity. These properties are desirable for applications in high-performance plastics and separation membranes.
Catalysis: When functionalized appropriately, the scaffold can serve as a chiral ligand for transition metal catalysts. The rigid structure can create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol in asymmetric reactions. mdpi.com
Table 5: Potential Applications of Functionalized Bicyclo[3.3.1]nonane Scaffolds
| Field | Derivative Type | Target Property/Application | Potential Advantage |
|---|---|---|---|
| Medicinal Chemistry | Amide Library | Kinase Inhibitors nih.gov | Improved sp³ character, novel binding interactions |
| Materials Science | Polymerizable Monomer | High-Temperature Polymer | Increased thermal stability (High Tg) |
| Asymmetric Catalysis | Chiral Phosphine (B1218219) Ligand | Enantioselective Hydrogenation | High enantiomeric excess due to rigid backbone |
| Supramolecular Chemistry | Functionalized Host Molecule | Molecular Receptors rsc.org | Pre-organized binding cavity for guest molecules |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Acetamide, N-bicyclo[3.3.1]non-1-yl- derivatives, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis often involves functionalizing bicyclo[3.3.1]nonane precursors. For example, solvolysis of triflate derivatives (e.g., 2-oxobicyclo[3.3.1]non-1-yl triflate) in chloroform with triethylamine as a base can yield target compounds, though minor byproducts like propellanes may form. Reaction optimization requires controlled temperature (20–25°C), inert atmospheres, and purification via column chromatography. Catalysts such as transition metals (Mn, Co, Ni) are used for metal complexation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural elucidation relies on FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C-NMR (to confirm bicyclo framework and substituents), and mass spectrometry (molecular ion peaks and fragmentation patterns). Thermal analysis (TGA/DSC) assesses stability, while GC-MS identifies volatile derivatives. Elemental microanalysis (C, H, N, S) validates purity .
Q. What safety protocols are recommended for handling Acetamide, N-bicyclo[3.3.1]non-1-yl- derivatives?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles), avoid dust formation, and work under fume hoods. Store at 2–8°C in inert atmospheres. In case of exposure, rinse skin/eyes with water and consult medical assistance. Fire hazards require CO₂ or dry chemical extinguishers. Toxicological data gaps necessitate precautionary measures (e.g., LD50 estimation via acute toxicity assays) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in synthetic outcomes, such as unexpected byproducts from triflate precursors?
- Methodological Answer : Discrepancies arise from substituent effects (e.g., heptafluorobutyrate vs. tosylate groups). Computational modeling (DFT) of transition states can explain steric/electronic influences. Experimental validation involves kinetic studies (e.g., varying leaving groups) and isolating intermediates via quench techniques. For example, triflates favor propellane formation due to enhanced leaving-group ability, while bromides do not .
Q. What strategies enhance the antimicrobial activity of metal complexes derived from this acetamide?
- Methodological Answer : Ligand design with N,S-donor sets (e.g., thioether/thiolate moieties) improves metal coordination. Cd(II) complexes exhibit superior activity against Aspergillus niger due to increased lipophilicity and membrane disruption. Structure-activity relationships (SAR) are tested via MIC assays, with logP calculations guiding bioavailability. Synergistic effects with commercial antifungals (e.g., fluconazole) should be explored .
Q. How can computational methods predict the reactivity of bicyclo[3.3.1]nonane derivatives in novel syntheses?
- Methodological Answer : Molecular dynamics simulations model ring strain and conformational flexibility. QSAR models correlate substituent electronic parameters (Hammett σ) with reaction rates. For instance, electron-withdrawing groups on the bicyclo framework accelerate nucleophilic substitution. DFT-based IRC (intrinsic reaction coordinate) analysis maps reaction pathways to optimize catalyst selection (e.g., Pd for cross-coupling) .
Q. What mechanisms underlie the hydrolytic stability of acetamide derivatives in acidic/basic environments?
- Methodological Answer : Hydrolysis kinetics are pH-dependent: acidic conditions protonate the amide carbonyl, while bases deprotonate water to form NH₃. Stability is assessed via HPLC monitoring of acetic acid/ammonia byproducts. Steric shielding from the bicyclo group reduces hydrolysis rates compared to linear acetamides. Accelerated aging studies (40–60°C) quantify degradation pathways .
Data Contradiction Analysis
- Example : reports triflates yield propellanes, while other leaving groups (bromides, tosylates) do not.
- Resolution : Triflates’ superior leaving-group ability (low pKa of CF₃SO₃H) stabilizes carbocation intermediates, enabling ring expansion. Bromides lack this stabilization, favoring elimination over substitution. Researchers should compare leaving-group capacities (Swain-Scott parameters) and use kinetic isotope effects to probe mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
